molecular formula C48H76O19 B1222960 Elatoside B CAS No. 156856-38-1

Elatoside B

Cat. No.: B1222960
CAS No.: 156856-38-1
M. Wt: 957.1 g/mol
InChI Key: YDZWHGJRWMQCDP-RPZIOYONSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Elatoside B is a triterpene glycoside isolated from Aralia elata (Japanese angelica tree), a plant widely used in traditional medicine for its anti-inflammatory, cardioprotective, and hypoglycemic properties . Its molecular formula is C₄₈H₇₆O₁₉ (molecular weight: 957.10 g/mol), characterized by a complex oleanane-type triterpene aglycone linked to multiple sugar moieties, including glucose and arabinose residues .

Properties

CAS No.

156856-38-1

Molecular Formula

C48H76O19

Molecular Weight

957.1 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28-,29-,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1

InChI Key

YDZWHGJRWMQCDP-RPZIOYONSA-N

SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Synonyms

elatoside B
oleanolic acid 3-O-((galactopyranosyl(1-2))(galactopyranosyl(1-3)))glucopyranosiduronic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Elatoside B belongs to the oleanolic acid glycoside family, sharing a common aglycone core with other Aralia-derived saponins. Key structural differences lie in the number, type, and linkage of sugar units. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Sugar Moieties Key Structural Features Reference
This compound C₄₈H₇₆O₁₉ 957.10 Glucose, Arabinose 10 rotatable bonds; 17 H-bond acceptors
Elatoside C C₄₆H₇₄O₁₆ 882.50 Glucose, Xylose Additional xylose unit; reduced polarity
Elatoside E C₄₆H₇₄O₁₆ 882.50 Glucose, Rhamnose CAS 156980-30-2; distinct glycosidic bonds
Elatoside A C₂₈H₄₆O₁₀ 542.65 Glucose Simpler structure; fewer hydroxyl groups
Calenduloside E C₄₈H₇₈O₁₈ 942.50 Glucose, Glucuronic acid Carboxylic acid group enhances solubility

Key Observations :

  • Sugar Diversity: this compound’s bioactivity may stem from its unique combination of glucose and arabinose residues, which differ from Elatoside E’s rhamnose-containing structure .
  • Functional Groups : Calenduloside E’s glucuronic acid moiety enhances water solubility, unlike this compound’s predominantly hydrophobic profile .

Pharmacological Activities

Cardioprotective Effects
  • Elatoside C : Reduces hypoxia/reoxygenation (H/R)-induced apoptosis in H9c2 cardiomyocytes by suppressing ER stress markers (GRP78, CHOP) and activating STAT3 .
  • Calenduloside E : Protects vascular endothelial cells (HUVECs) from oxidative damage by targeting Hsp90AB1, a mechanism distinct from Elatoside C’s STAT3 pathway .
Hypoglycemic Activity
  • Elatoside E: Lowers blood glucose via AMPK activation and enhanced insulin sensitivity, linked to its rhamnose-glucose-arabinose sugar chain .
Anti-Inflammatory Effects
  • Elatoside C : Inhibits neutrophil superoxide generation by downregulating tyrosine kinase and p47phox membrane translocation .
  • This compound : Likely shares anti-inflammatory properties due to common aglycone core, though specific pathways remain uncharacterized .

Critical Analysis of Structure-Activity Relationships (SAR)

Impact of Glycosylation

  • Sugar Chain Length : this compound’s larger size (vs. Elatoside A) correlates with enhanced receptor binding affinity and prolonged metabolic stability .
  • Stereochemistry: The β-configuration of this compound’s glucose residues may improve interactions with lipid membranes compared to Elatoside E’s α-linked rhamnose .

Functional Group Modifications

  • Hydroxyl Groups: this compound’s 11 H-bond donors (vs. Elatoside C’s 8) enhance solubility in polar environments, favoring intracellular targets .
  • Methylation : Methyl esters in derivatives like Elatoside K methyl ester (C₄₈H₇₆O₁₉) alter pharmacokinetics, reducing renal clearance compared to this compound .

Q & A

Basic: How should I design experiments to evaluate Elatoside B’s bioactivity in vitro?

Methodological Answer:

  • Define Variables Using P-E/I-C-O Framework :
    • Population (P) : Target cell lines (e.g., cancer, neuronal).
    • Exposure/Intervention (E/I) : this compound dosage ranges (e.g., 0.1–100 µM) and exposure duration.
    • Comparison (C) : Negative controls (solvent-only) and positive controls (reference compounds).
    • Outcome (O) : Quantifiable endpoints (e.g., apoptosis rate, IC₅₀, gene expression via RT-qPCR).
  • Use "Shell Tables" : Predefine variables in tables to standardize data collection (Example below) .
Variable Type Parameter Measurement Method
IndependentDosage (µM)Serial dilution
DependentCell viability (%)MTT assay
ControlDMSO solvent controlN/A
  • Feasibility Check : Ensure cell lines and assays align with this compound’s solubility and stability (e.g., DMSO compatibility) .

Basic: What in vitro models are appropriate for studying this compound’s mechanism of action?

Methodological Answer:

  • Prioritize Mechanistic Relevance :
    • Cancer Research : Use apoptosis-sensitive lines (e.g., HeLa, MCF-7) with caspase-3/7 activation assays.
    • Neuroprotection : Primary neuronal cultures or SH-SY5Y cells with oxidative stress models (e.g., H₂O₂-induced damage).
  • Triangulate Methods : Combine transcriptomics (RNA-seq) and proteomics (Western blot) to identify pathways (e.g., PI3K/AKT, NF-κB) .
  • Data Validation : Replicate findings across ≥3 biological replicates and use statistical tests (e.g., ANOVA with post-hoc analysis) .

Advanced: How can I resolve contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

  • Identify Confounding Variables :
    • Bioanalytical Methods : Compare HPLC vs. LC-MS/MS sensitivity for detecting this compound in plasma .
    • Species Differences : Assess interspecies metabolic variations (e.g., CYP450 enzyme activity in rodents vs. primates).
  • Conduct Sensitivity Analysis : Use software like Phoenix WinNonlin to model absorption/distribution parameters under varying assumptions .
  • Replication Protocol : Standardize administration routes (e.g., oral vs. intravenous) and fasting conditions across labs .

Example Contradiction Analysis Table:

Study Dose (mg/kg) Cmax (ng/mL) Method Species Key Limitation
A10120 ± 15HPLC-UVRatLow sensitivity
B1075 ± 10LC-MS/MSMouseFasting not controlled

Advanced: What strategies optimize this compound’s stability in long-term bioactivity assays?

Methodological Answer:

  • Condition Screening :
    • Temperature : Test 4°C vs. −80°C storage with/without cryoprotectants (e.g., trehalose).
    • Solvent System : Compare aqueous buffers (PBS) vs. organic-aqueous mixes (e.g., PBS with 0.1% Tween-20) .
  • Stability-Indicating Assays : Use forced degradation studies (e.g., UV exposure, pH extremes) paired with HPLC to quantify degradation products .
  • Data Documentation : Report stability data in supplementary materials with raw chromatograms .

Basic: How do I formulate a hypothesis-driven research question for this compound’s anti-inflammatory effects?

Methodological Answer:

  • Apply FLOAT Method :
    • Focus : Link this compound to a specific inflammatory marker (e.g., TNF-α).
    • Link : Connect exposure (dose) to outcome (TNF-α suppression) via a mechanism (e.g., NF-κB inhibition).
    • Operationalize : Define measurable variables (e.g., ELISA for TNF-α, EMSA for NF-κB DNA binding) .
  • Avoid Broad/Narrow Scopes :
    • Too Broad : “Does this compound reduce inflammation?”
    • Improved : “Does 50 µM this compound suppress LPS-induced TNF-α secretion in RAW 264.7 macrophages via NF-κB nuclear translocation?” .

Advanced: How should I address ethical considerations in this compound’s in vivo toxicity studies?

Methodological Answer:

  • Ethical Frameworks :
    • 3Rs Principle : Replace mammalian models with zebrafish embryos where possible; refine dosing to minimize suffering .
    • IACUC Compliance : Detail anesthesia/euthanasia protocols and justify sample sizes statistically to avoid overuse of animals .
  • Data Transparency : Publish negative results (e.g., lack of efficacy at certain doses) to prevent redundant experiments .

Basic: What statistical approaches are appropriate for dose-response studies of this compound?

Methodological Answer:

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ .
  • Outlier Handling : Use Grubbs’ test or ROUT method (Q=1%) to exclude anomalies without biasing results .
  • Power Analysis : Predefine sample sizes (e.g., n=6/group) to ensure 80% power for detecting ≥20% effect sizes .

Advanced: How can I integrate multi-omics data to elucidate this compound’s polypharmacology?

Methodological Answer:

  • Data Integration Workflow :
    • Transcriptomics : Identify differentially expressed genes (DEGs) via RNA-seq (|log2FC| >1, FDR <0.05).
    • Network Pharmacology : Map DEGs to KEGG pathways and overlay with proteomics data (e.g., STRING DB).
    • Validation : Use CRISPR/Cas9 knockouts of hub genes (e.g., AKT1) to confirm mechanistic relevance .
  • Tools : Use Cytoscape for network visualization and MetaboAnalyst for pathway enrichment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.